molecular formula C10H10N2O B1589495 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 202859-73-2

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1589495
CAS No.: 202859-73-2
M. Wt: 174.2 g/mol
InChI Key: BUPOQYUUGOFEAD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core fused with a cyclopropyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The cyclopropyl group adds unique steric and electronic properties to the molecule, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with cyclopropyl carboxylic acid under acidic conditions. The reaction typically requires a dehydrating agent such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve high-throughput methods such as microwave-assisted synthesis. This technique accelerates the reaction rate and improves yield by using microwave energy to heat the reaction mixture . The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), and appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated benzimidazole rings.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Comparison with Similar Compounds

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric hindrance and electronic effects, enhancing its potential as a drug candidate.

Properties

IUPAC Name

3-cyclopropyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-11-8-3-1-2-4-9(8)12(10)7-5-6-7/h1-4,7H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPOQYUUGOFEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441673
Record name 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202859-73-2
Record name 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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